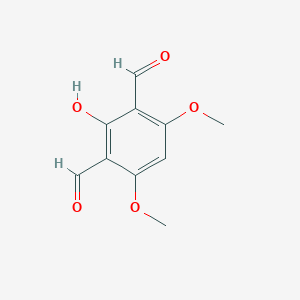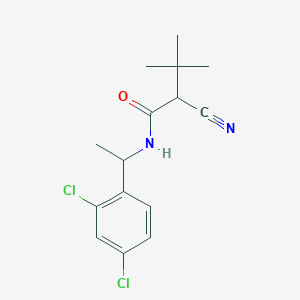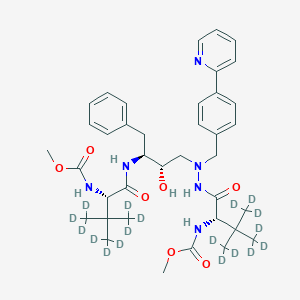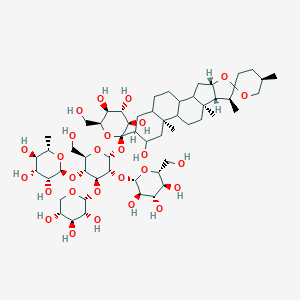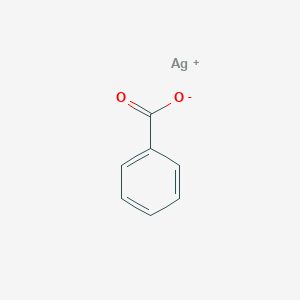
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- is a cyclic polypeptide that was first isolated from the fungus Tolypocladium inflatum in 1971. It is a potent immunosuppressant that has been used in the treatment of various autoimmune diseases and in organ transplantation. Cyclosporin has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized.
Wirkmechanismus
Cyclosporin works by inhibiting the activity of T cells, which are a type of immune cell that plays a key role in the immune response. Specifically, cyclosporin binds to a protein called cyclophilin, which is found inside T cells. This complex then inhibits an enzyme called calcineurin, which is required for the activation of T cells. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response.
Biochemische Und Physiologische Effekte
Cyclosporin has a number of biochemical and physiological effects. In addition to its immunosuppressive properties, cyclosporin has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. However, cyclosporin can have negative effects on the kidneys, liver, and cardiovascular system, and long-term use can lead to an increased risk of infection and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclosporin has a number of advantages and limitations for use in lab experiments. One advantage is its ability to specifically target T cells, which makes it a useful tool for studying the immune system. However, its immunosuppressive properties can also be a limitation, as it can interfere with the normal functioning of the immune system. In addition, the complex structure of cyclosporin can make it difficult to synthesize and purify, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on cyclosporin. One area of research is the development of new immunosuppressive drugs that are more effective and have fewer side effects than cyclosporin. Another area of research is the study of the molecular mechanisms of immunosuppression, which could lead to the development of new treatments for autoimmune diseases and organ transplantation. Finally, there is a need for more research on the long-term effects of cyclosporin use, particularly in terms of its effects on the immune system and the risk of infection and cancer.
Synthesemethoden
Cyclosporin is a complex molecule with a highly specific structure. The synthesis of cyclosporin is a challenging task that requires a multi-step process. The first step in the synthesis of cyclosporin involves the preparation of the cyclic peptide backbone. This is achieved by solid-phase peptide synthesis using protected amino acids. The side chains are then added using various chemical reactions, including esterification, amidation, and alkylation. The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cyclosporin has been extensively studied for its immunosuppressive properties. It has been used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease. Cyclosporin has also been used in organ transplantation to prevent rejection. In addition to its clinical applications, cyclosporin has been used in scientific research to study the immune system and the mechanisms of immunosuppression.
Eigenschaften
CAS-Nummer |
138240-77-4 |
|---|---|
Produktname |
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- |
Molekularformel |
C64H114N10O14 |
Molekulargewicht |
1247.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12S,18S,24S,27S,30S,33R)-18-[(1R)-1-hydroxyethyl]-21-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-3,7,13,16,22,25,31-heptamethyl-6,9,12,27,30-pentakis(2-methylpropyl)-24,33-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C64H114N10O14/c1-25-26-27-41(16)53(77)52-58(81)68-50(43(18)75)61(84)69(19)33-49(76)70(20)46(30-36(6)7)56(79)66-44(28-34(2)3)59(82)71(21)47(31-37(8)9)55(78)65-42(17)64(87)88-54(40(14)15)63(86)72(22)48(32-38(10)11)57(80)67-45(29-35(4)5)60(83)73(23)51(39(12)13)62(85)74(52)24/h25-26,34-48,50-54,75,77H,27-33H2,1-24H3,(H,65,78)(H,66,79)(H,67,80)(H,68,81)/b26-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52?,53-,54-/m1/s1 |
InChI-Schlüssel |
LIHJQIQNBOBQOY-JSGKDDSNSA-N |
Isomerische SMILES |
C/C=C/C[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)[C@@H](C)O)O |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
Kanonische SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
Synonyme |
2-Thr-5-Leu-8-Hiv-10-Leu-cyclosporin cyclosporin, Thr(2)-Leu(5)-Hiv(8)-Leu(10)- cyclosporin, threonyl(2)-leucyl(5)-2-hydroxyisovalyl(8)-leucine(10)- SDZ 214-103 SDZ-214-103 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

